molecular formula C14H14N4O4 B4976597 Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone

Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B4976597
M. Wt: 302.29 g/mol
InChI Key: NAAYECCLYVWGOC-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by a ring structure that contains atoms of at least two different elements as members of its ring(s). The furan ring, in particular, is known for its aromatic properties and is commonly found in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the furan and piperazine derivatives. One common method involves the reaction of furan-2-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate compound. This intermediate is then reacted with 5-nitropyridine-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Furanones

    Reduction: Amino derivatives of the pyridine ring

    Substitution: Various substituted furan derivatives

Scientific Research Applications

Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl-piperazin-1-yl-methanone
  • 5-nitropyridin-2-yl-piperazine

Uniqueness

Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone is unique due to the presence of both the furan and nitropyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c19-14(12-2-1-9-22-12)17-7-5-16(6-8-17)13-4-3-11(10-15-13)18(20)21/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAYECCLYVWGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329499
Record name furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

419542-63-5
Record name furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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